![molecular formula C8H14ClN3 B2888553 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 1706432-07-6](/img/structure/B2888553.png)
1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-diaminopyridine with 1,3-diketones in the presence of an acid catalyst. The reaction proceeds through a cyclization mechanism, forming the pyrazolo[3,4-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the hydrochloride salt in high purity.
化学反应分析
Types of Reactions
1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrazolo[3,4-c]pyridine ring.
Reduction: Reduced pyrazolo[3,4-c]pyridine derivatives.
Substitution: Alkylated or acylated pyrazolo[3,4-c]pyridine derivatives.
科学研究应用
1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but different ring fusion.
1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine: Another isomer with a different ring fusion pattern.
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Contains an additional nitrogen atom in the ring system.
Uniqueness
1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to act as a versatile scaffold for drug development and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
属性
IUPAC Name |
1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-6-7-3-4-9-5-8(7)11(2)10-6;/h9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPBFZDWFGNZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1CCNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
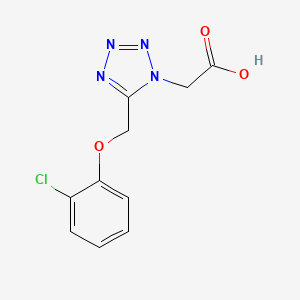
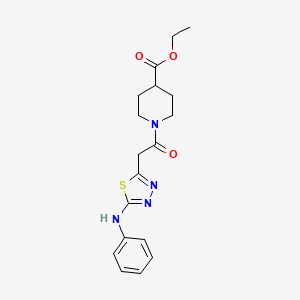
![1-[(3-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2888474.png)
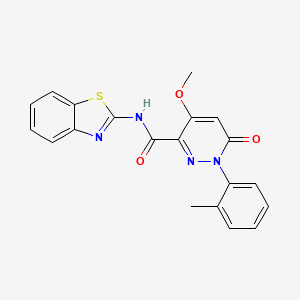
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B2888479.png)
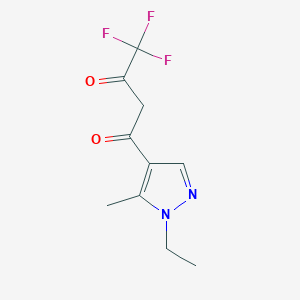
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2888481.png)
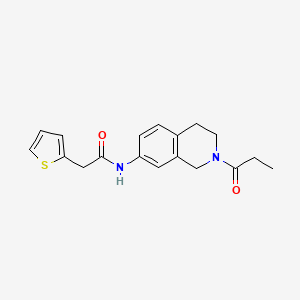
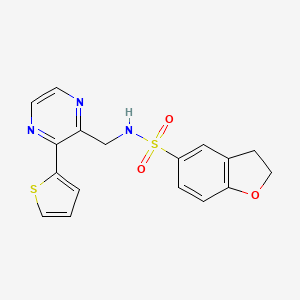
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)

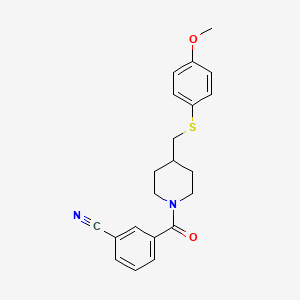
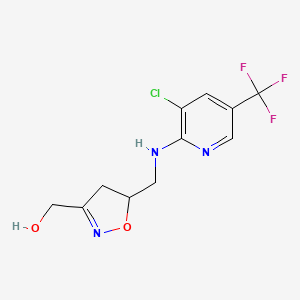
![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)
